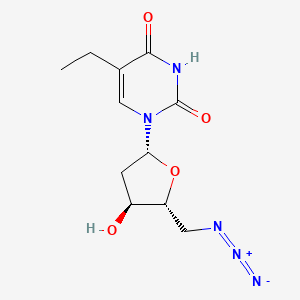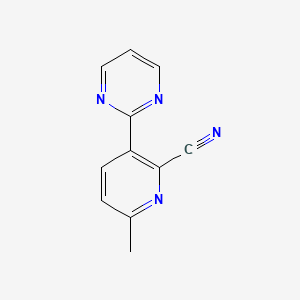
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile
描述
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile is a heterocyclic compound that contains both pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile typically involves the reaction of 6-methyl-2-pyridinecarbonitrile with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of 6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyridine and pyrimidine rings allow for strong interactions with biological targets, facilitating its activity.
相似化合物的比较
Similar Compounds
6-Methyl-2-pyridinecarbonitrile: Lacks the pyrimidine ring, making it less versatile in biological applications.
2-Chloropyrimidine: Used as a precursor in the synthesis but lacks the nitrile group.
Uniqueness
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties
属性
分子式 |
C11H8N4 |
|---|---|
分子量 |
196.21 g/mol |
IUPAC 名称 |
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H8N4/c1-8-3-4-9(10(7-12)15-8)11-13-5-2-6-14-11/h2-6H,1H3 |
InChI 键 |
AUMNIXOXDPWQRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C2=NC=CC=N2)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Quinolinecarbothioamide,n-[[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B8614224.png)
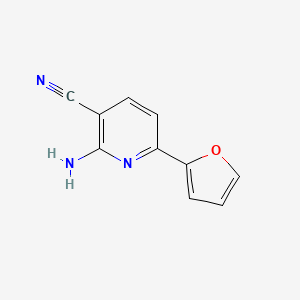
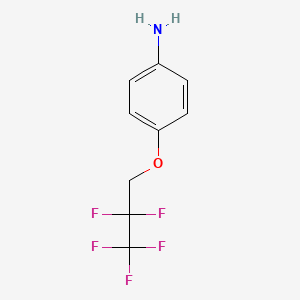
![1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8614236.png)
![(Rac)-8-benzyl-2-methyl-4-phenyl-2,8-diaza-spiro[4.5]decane-1,3-dion](/img/structure/B8614241.png)
![N-[(2-Fluoro-6-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8614245.png)

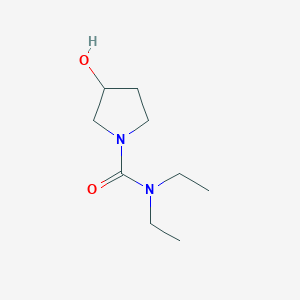
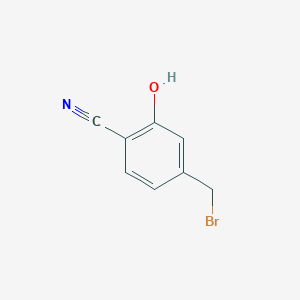
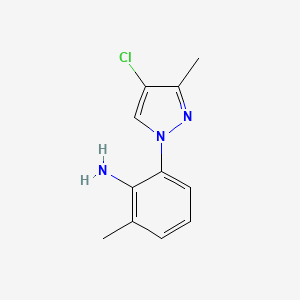
![ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate](/img/structure/B8614283.png)
